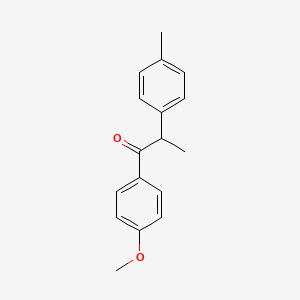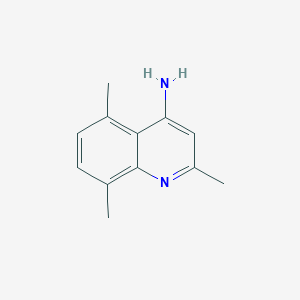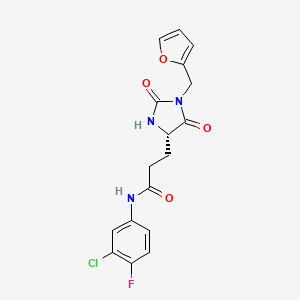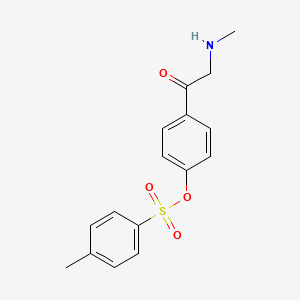![molecular formula C32H35NO5 B12621312 1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl)phenoxy]ethyl}piperidine CAS No. 946534-30-1](/img/structure/B12621312.png)
1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl)phenoxy]ethyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine typically involves multiple steps. The initial step often includes the formation of the benzopyrano-benzoxepin core, followed by the introduction of the piperidine moiety. Common reagents used in these reactions include alkyl halides, phenols, and piperidine derivatives. Reaction conditions may vary, but they often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
作用機序
The mechanism of action of 1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve modulation of signal transduction, gene expression, or metabolic processes .
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares a similar core structure but lacks the piperidine moiety.
9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino: Contains a similar benzopyrano core but differs in the attached functional groups
Uniqueness
1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl)phenoxy]ethyl}piperidine is unique due to its specific combination of functional groups and structural features.
特性
CAS番号 |
946534-30-1 |
|---|---|
分子式 |
C32H35NO5 |
分子量 |
513.6 g/mol |
IUPAC名 |
1-[2-[4-(5,14-dimethoxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-yl)phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C32H35NO5/c1-34-24-11-13-30-28(18-24)27-20-31(38-32-19-25(35-2)10-12-26(32)29(27)21-37-30)22-6-8-23(9-7-22)36-17-16-33-14-4-3-5-15-33/h6-13,18-19,31H,3-5,14-17,20-21H2,1-2H3 |
InChIキー |
FUIWZNGTKJQCBR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OCC3=C2CC(OC4=C3C=CC(=C4)OC)C5=CC=C(C=C5)OCCN6CCCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B12621232.png)
![Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester](/img/structure/B12621237.png)

![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal](/img/structure/B12621241.png)




![N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide](/img/structure/B12621283.png)


![6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621308.png)
![(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone](/img/structure/B12621309.png)
